Bienvenue dans la boutique en ligne BenchChem!

2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one

Physicochemical profiling Drug-likeness Lipophilicity

2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS 25206-44-4) is a synthetic N-hydroxylated 1,3-benzoxazin-4-one derivative bearing a 2-chloroethyl substituent at C-2. It belongs to the cyclic hydroxamic acid subclass within the broader benzoxazinone family, a privileged scaffold in medicinal chemistry associated with anti-inflammatory, antimicrobial, and serine-protease inhibitory activities.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 25206-44-4
Cat. No. B1350641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one
CAS25206-44-4
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(O2)CCCl)O
InChIInChI=1S/C10H10ClNO3/c11-6-5-9-12(14)10(13)7-3-1-2-4-8(7)15-9/h1-4,9,14H,5-6H2
InChIKeyDPMAEXIEYHXXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS 25206-44-4): Core Identity and Structural Context for Procurement Decisions


2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS 25206-44-4) is a synthetic N-hydroxylated 1,3-benzoxazin-4-one derivative bearing a 2-chloroethyl substituent at C-2. It belongs to the cyclic hydroxamic acid subclass within the broader benzoxazinone family, a privileged scaffold in medicinal chemistry associated with anti-inflammatory, antimicrobial, and serine-protease inhibitory activities [1]. The compound is the direct N-hydroxy analog of chlorthenoxazine (CAS 132-89-8), a clinically used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties [2]. With a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol, it is commercially available through multiple vendors at 95–97% purity and is catalogued in the Maybridge screening collection (KM00883) .

Why 2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one Cannot Be Replaced by Generic Benzoxazinone Analogs


Generic substitution within the benzoxazinone class is unreliable because the N(3)-hydroxy group of 25206-44-4 introduces a cyclic hydroxamic acid pharmacophore that is absent in the vast majority of commercially available benzoxazinones, including its closest structural relative chlorthenoxazine (CAS 132-89-8) [1]. This single atom difference (O vs. H at N-3) substantially alters key physicochemical determinants of molecular recognition—LogP decreases by 0.4 units and topological polar surface area (TPSA) increases by 11.5 Ų relative to chlorthenoxazine—while simultaneously adding a metal-chelating hydroxamate moiety capable of coordinating Zn²⁺, Fe³⁺, and other biologically relevant transition metals [2]. Compounds lacking this N-hydroxy group (e.g., 2-methyl, 2-phenyl, or unsubstituted 1,3-benzoxazin-4-ones) cannot replicate the hydrogen-bond-donor/acceptor profile, the enhanced aqueous solubility, or the metalloenzyme inhibition potential of 25206-44-4 [3]. The quantitative evidence below demonstrates exactly where measurable differentiation exists and why it matters for target-focused procurement.

Quantitative Differentiation Evidence for 2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (25206-44-4) vs. Structural Analogs


Lipophilicity Reduction (ΔLogP = −0.4) vs. Chlorthenoxazine Enhances Aqueous Compatibility for Biochemical Assays

The N-hydroxy group of 25206-44-4 reduces the computed partition coefficient (XLogP3-AA) by 0.4 log units compared to chlorthenoxazine (CAS 132-89-8), which lacks this substituent. This translates to an approximately 2.5-fold difference in predicted octanol-water partitioning, directly impacting aqueous solubility and assay behavior [1]. The lower LogP (1.7 vs. 2.1) improves compliance with Lipinski's Rule of 5 and may reduce non-specific protein binding and phospholipidosis risk in cell-based screening campaigns [2].

Physicochemical profiling Drug-likeness Lipophilicity Assay compatibility

Topological Polar Surface Area Increase (ΔTPSA = +11.5 Ų) vs. Chlorthenoxazine Modulates Membrane Permeability and Oral Bioavailability Potential

The N-hydroxy substitution increases the computed topological polar surface area (TPSA) from 38.3 Ų (chlorthenoxazine) to 49.8 Ų (25206-44-4), a difference of 11.5 Ų [1]. TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 140 Ų predict adequate blood-brain barrier penetration [2]. Both compounds remain within favorable ranges, but the 30% increase for 25206-44-4 is mechanistically relevant for transporter recognition and passive diffusion rates.

Polar surface area Membrane permeability Oral bioavailability ADME

Expanded Hydrogen-Bond Acceptor Capacity (HBA = 3 vs. 2) vs. Chlorthenoxazine Enables Distinct Target Recognition Profiles

25206-44-4 possesses three hydrogen-bond acceptor (HBA) atoms (the N-hydroxy oxygen, the carbonyl oxygen at C-4, and the ring oxygen at O-1), compared to only two HBA atoms in chlorthenoxazine (carbonyl oxygen and ring oxygen) [1]. The additional HBA arises from the N(3)-hydroxy group, which simultaneously serves as a hydrogen-bond donor (HBD count remains 1 for both compounds). This dual HBA/HBD character at N-3 creates a bidentate hydrogen-bonding motif absent in the comparator, enabling simultaneous acceptor and donor interactions with biological targets—a feature critical for recognition by metalloenzyme active sites, kinase hinge regions, and nucleic acid bases [2].

Hydrogen bonding Molecular recognition Structure-based drug design Pharmacophore modeling

N-Hydroxy Group Confers Cyclic Hydroxamic Acid Metal-Chelating Functionality Absent in Chlorthenoxazine and Most Commercial Benzoxazinones

The N(3)-hydroxy substituent of 25206-44-4 converts the 1,3-benzoxazin-4-one scaffold into a cyclic hydroxamic acid (N-hydroxy-2H-1,3-benzoxazin-4-one), a structural motif with demonstrated capacity to chelate transition metal ions including Zn²⁺, Fe³⁺, and Cu²⁺ [1]. This functionality is entirely absent in chlorthenoxazine (CAS 132-89-8), aminochlorthenoxazin (CAS 3567-76-8), and the majority of commercially available 2-substituted 1,3-benzoxazin-4-ones. Naturally occurring cyclic hydroxamic acids such as DIBOA and DIMBOA (MIC values of 200–300 mg/L against bacterial pathogens [2]) and synthetic N-hydroxybenzoxazinones have been reported as inhibitors of zinc-dependent metalloenzymes including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [3]. While no direct IC50 or MIC data for 25206-44-4 against specific metalloenzyme targets were identified in the peer-reviewed literature as of the search date, the structural precedent supports its prioritization for metalloenzyme-focused screening campaigns over non-hydroxylated analogs.

Metal chelation Hydroxamic acid Metalloenzyme inhibition HDAC MMP

Commercially Available Reference Standard with Validated Spectroscopic Identity Confirmed by IR and Raman Spectroscopy

25206-44-4 is distributed as a Sigma-Aldrich catalogue item (CDS011463) with accompanying ATR-IR and FT-Raman spectra deposited in the SpectraBase database, providing verifiable spectroscopic identity confirmation [1]. This level of analytical characterization exceeds what is typically available for custom-synthesized benzoxazinone analogs, for which only NMR or MS data may be provided. In contrast, chlorthenoxazine (132-89-8) is primarily available through research chemical vendors with variable documentation, and aminochlorthenoxazin (3567-76-8) has limited commercial availability with minimal spectroscopic certification [2]. The compound is also available from Apollo Scientific (97% purity, £75/250 mg) and AKSci (95% purity) .

Quality control Spectroscopic characterization Procurement specification Reference standard

Chloroethyl Substituent at C-2 Provides a Synthetic Handle for Further Derivatization via Nucleophilic Substitution

The 2-chloroethyl group of 25206-44-4 serves as a leaving-group-bearing alkyl chain, enabling nucleophilic substitution reactions (SN2) with amines, thiols, and other nucleophiles. This reactivity is shared with chlorthenoxazine (CAS 132-89-8) and aminochlorthenoxazin (CAS 3567-76-8), but is absent in 2-methyl, 2-phenyl, or 2-unsubstituted benzoxazinones [1]. The combination of the chloroethyl electrophilic handle with the N-hydroxy metal-chelating group is unique to 25206-44-4 among commercially available benzoxazinones. This dual functionality enables fragment elaboration strategies where the chloroethyl group can be displaced to introduce diversity elements while retaining the N-hydroxy zinc-binding group—a synthetic pathway not accessible with chlorthenoxazine-derived scaffolds that lack the N-OH [2]. Caution: the chloroethyl group also confers potential alkylating agent reactivity, which should be considered in biological assay design and safety handling (GHS07 hazard classification for skin/eye irritation) .

Synthetic chemistry Derivatization Alkylating agent Chemical biology Fragment elaboration

Evidence-Backed Application Scenarios for 2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (25206-44-4)


Fragment-Based Screening Against Zinc-Dependent Metalloenzymes (HDACs, MMPs, PDEs)

The N-hydroxy cyclic hydroxamic acid motif provides a pre-organized bidentate zinc-chelating warhead (Evidences 3 and 4), while the chloroethyl group at C-2 offers a vector for fragment elaboration without ablating metal-binding capacity. 25206-44-4 should be prioritized over chlorthenoxazine or 2-alkyl-benzoxazinone fragments for any metalloenzyme target where zinc-active-site chelation is a desired binding mode. The computed LogP of 1.7 and TPSA of 49.8 Ų place this fragment within acceptable Rule-of-3 physicochemical space for fragment-based drug discovery .

Anti-Inflammatory Drug Discovery Leveraging Chlorthenoxazine Scaffold with Enhanced Polarity

As the direct N-hydroxy derivative of the clinically validated NSAID chlorthenoxazine, 25206-44-4 offers a polarity-enhanced starting point for anti-inflammatory lead optimization (Evidences 1 and 2). The −0.4 LogP reduction and +11.5 Ų TPSA increase relative to chlorthenoxazine predict improved renal clearance and reduced tissue accumulation, potentially addressing the GI toxicity liabilities associated with traditional NSAIDs. The SAR precedent from Arrigoni-Martelli et al. (1964) establishes that modifications at the N-position of the benzoxazinone scaffold directly modulate anti-inflammatory potency .

Chemical Biology Probe Development Exploiting Chloroethyl Electrophilic Handle

The combination of a metal-chelating hydroxamic acid and a displaceable chloroethyl group (Evidence 6) makes 25206-44-4 a privileged scaffold for developing activity-based probes or affinity-labeling reagents targeting serine hydrolases, cysteine proteases, or metalloproteases. The chloroethyl moiety can be displaced with fluorescent reporters, biotin tags, or photoaffinity groups while retaining the N-hydroxy zinc-binding pharmacophore—a synthetic strategy not feasible with either chlorthenoxazine (no N-OH) or natural benzoxazinoids like DIBOA (no chloroethyl handle). Appropriate controls must account for potential non-specific alkylation by the chloroethyl group .

Reference Standard for Analytical Method Development and QC Batch Certification

The availability of 25206-44-4 as a Sigma-Aldrich reference standard (CDS011463) with public-domain ATR-IR and FT-Raman spectra (Evidence 5) supports its use as an analytical reference material for HPLC method development, dissolution testing, and spectroscopic identity verification in GLP/GMP environments. This level of documentation exceeds that of chlorthenoxazine and aminochlorthenoxazin, for which certified reference standards are not readily available . Procurement teams requiring traceable analytical standards should select 25206-44-4 over alternative benzoxazinones for this reason.

Quote Request

Request a Quote for 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.